Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradyl, an oral formulation of the Rho kinase (ROCK) inhibitor fasudil, is emerging as a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). Developed by Woolsey Pharmaceuticals, Bradyl has demonstrated significant potential in preclinical and clinical studies to address key pathological hallmarks of ALS, including neuroinflammation, neuronal cell death, and the aggregation and spread of toxic proteins. This technical guide provides an in-depth overview of the current understanding of Bradyl's mechanism of action, a summary of key quantitative data from clinical trials, detailed experimental methodologies from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1] The pathological cascade in ALS is complex, involving multiple interconnected pathways, including excitotoxicity, oxidative stress, neuroinflammation, and protein aggregation. A key pathological feature in the majority of ALS cases is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).[2][3] This aggregation is believed to contribute to neuronal dysfunction and death.[4] Additionally, elevated levels of neurofilament light chain (NfL), a biomarker of neuronal damage, are consistently observed in ALS patients and correlate with disease progression.[5][6]
Bradyl (oral fasudil) is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][7] The Rho/ROCK signaling pathway is implicated in various cellular processes, including cytoskeletal dynamics, cell adhesion, and apoptosis.[8] In the context of neurodegeneration, aberrant ROCK activity is associated with increased inflammation and neuronal cell death.[1][9] By inhibiting ROCK, Bradyl aims to mitigate these pathological processes and slow the progression of ALS.
Mechanism of Action: Rho Kinase (ROCK) Inhibition
Bradyl's therapeutic effect is predicated on its ability to inhibit Rho kinase (ROCK). In ALS, the RhoA/ROCK signaling pathway is often hyperactivated.[8] This leads to a cascade of downstream events that contribute to motor neuron degeneration. One of the critical downstream pathways affected by ROCK is the PTEN/Akt signaling axis.[10] Activated ROCK can enhance the phosphorylation of PTEN, which in turn down-regulates the pro-survival kinase Akt.[10] The inhibition of ROCK by Bradyl is hypothesized to suppress PTEN phosphorylation, thereby increasing Akt activity and promoting neuronal survival.[10]
Furthermore, ROCK inhibition has been shown to reduce the release of pro-inflammatory cytokines and chemokines, thus dampening the neuroinflammatory response that is a hallmark of ALS.[8] Preclinical studies have demonstrated that fasudil can protect motor neurons from degeneration and prolong survival in animal models of ALS.[9][10]
dot
digraph "Bradyl (Fasudil) Mechanism of Action in ALS" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
Bradyl [label="Bradyl (Oral Fasudil)", fillcolor="#FBBC05", fontcolor="#202124"];
ROCK [label="Rho Kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PTEN [label="PTEN (Phosphatase and Tensin Homolog)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Akt [label="Akt (Protein Kinase B)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Neuronal_Survival [label="Neuronal Survival and Protection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TDP43_Spread [label="Exosome-mediated\nTDP-43 Spread", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Motor_Neuron_Degeneration [label="Motor Neuron Degeneration", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Bradyl -> ROCK [label="Inhibits", color="#EA4335", fontcolor="#202124"];
ROCK -> PTEN [label="Activates", color="#4285F4", fontcolor="#202124"];
PTEN -> Akt [label="Inhibits", color="#34A853", fontcolor="#202124"];
Akt -> Neuronal_Survival [label="Promotes", color="#34A853", fontcolor="#202124"];
ROCK -> Inflammation [label="Promotes", color="#EA4335", fontcolor="#202124"];
ROCK -> TDP43_Spread [label="Contributes to", style=dashed, color="#4285F4", fontcolor="#202124"];
Inflammation -> Motor_Neuron_Degeneration [color="#EA4335", fontcolor="#202124"];
TDP43_Spread -> Motor_Neuron_Degeneration [color="#4285F4", fontcolor="#202124"];
Neuronal_Survival -> Motor_Neuron_Degeneration [label="Reduces", style=dashed, color="#34A853", fontcolor="#202124"];
}
Caption: Bradyl's mechanism of action in ALS.
Quantitative Data from Clinical and Preclinical Studies
Phase 2a REAL Study: Clinical and Biomarker Outcomes
The REAL (Rho kinasE inhibition in Amyotrophic Lateral sclerosis) study is an open-label, single-arm Phase 2a trial designed to assess the safety, tolerability, and efficacy of Bradyl in ALS patients.[5][6]
Table 1: Biomarker and Clinical Outcomes from the REAL Study (180 mg/day cohort)
| Parameter | Result | p-value | Citation |
| Neurofilament Light (NfL) Change | 15% decrease from baseline at 6 months | <0.001 | [5][11] |
| ALSFRS-R Decline vs. Matched Controls | 28% slower deterioration | 0.12 | [11] |
| Slow Vital Capacity (SVC) Decline vs. Matched Controls | 42% slower deterioration | 0.05 | [11] |
| Muscle Strength Decline vs. Matched Controls | 50% slower decline | 0.06 | [11] |
| Lower Limb Muscle Weakening | 71% reduction | 0.04 | [11] |
| Upper Limb Muscle Weakening | 37% reduction | 0.22 | [11] |
Preclinical Study: Effect on TDP-43 Pathology
A preclinical study investigated the effect of Bradyl on the exosome-mediated spread of TDP-43 pathology.[1][12]
Table 2: Reduction in TDP-43 Pathology in a Mouse Motor Neuron Model
| Parameter | Reduction | p-value | Citation |
| TDP-43 Aggregation | 60% | 0.0006 | [1][12] |
| TDP-43 Cytoplasmic Redistribution | 61% | <0.0001 | [1][12] |
Experimental Protocols
REAL Phase 2a Clinical Trial Protocol Overview
The REAL study is a multi-center, open-label, single-arm trial.[13]
dot
digraph "REAL_Study_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
Screening [label="Screening\n(up to 8 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];
Enrollment [label="Enrollment &\nBaseline Assessments", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment [label="Open-Label Treatment\n(24 Weeks)", fillcolor="#FBBC05", fontcolor="#202124"];
Follow_Up [label="Follow-up Assessments\n(Weeks 4, 8, 12, 18, 24)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Extension [label="Optional Extension Phase\n(up to 42 months)", fillcolor="#F1F3F4", fontcolor="#202124"];
End_of_Study [label="End of Study", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Screening -> Enrollment [color="#5F6368", fontcolor="#202124"];
Enrollment -> Treatment [color="#5F6368", fontcolor="#202124"];
Treatment -> Follow_Up [color="#5F6368", fontcolor="#202124"];
Follow_Up -> Extension [label="Optional", style=dashed, color="#5F6368", fontcolor="#202124"];
Follow_Up -> End_of_Study [color="#5F6368", fontcolor="#202124"];
Extension -> End_of_Study [color="#5F6368", fontcolor="#202124"];
}
Caption: High-level workflow of the REAL Phase 2a study.
Preclinical TDP-43 Aggregation Assay Protocol Overview
This study utilized neuron-derived exosomes (NDEs) from ALS patients to induce TDP-43 pathology in a mouse motor neuron-like cell model.[1][12]
-
Exosome Isolation: NDEs were isolated from the plasma of ALS patients before and after a six-month treatment period with Bradyl.[1][12]
-
Cell Culture: Mouse motor neuron-like cells were cultured under standard conditions.
-
Exosome Treatment: The cultured motor neuron-like cells were exposed to the isolated NDEs from both pre- and post-treatment patient samples.
-
TDP-43 Pathology Assessment: Following treatment with NDEs, the cells were analyzed for:
-
TDP-43 Aggregation: Quantification of intracellular TDP-43 aggregates.[1][12]
-
TDP-43 Cytoplasmic Redistribution: Assessment of the localization of TDP-43 within the cytoplasm versus the nucleus.[1][12]
-
Statistical Analysis: A comparative analysis was performed to determine the statistical significance of the differences in TDP-43 pathology between cells treated with pre- and post-Bradyl NDEs.
dot
digraph "TDP43_Assay_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
Patient_Samples [label="ALS Patient Plasma\n(Before & After Bradyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Exosome_Isolation [label="Isolate Neuron-Derived\nExosomes (NDEs)", fillcolor="#FBBC05", fontcolor="#202124"];
Cell_Culture [label="Culture Mouse Motor\nNeuron-like Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
NDE_Treatment [label="Treat Cells with NDEs", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analyze TDP-43\nAggregation & Localization", fillcolor="#F1F3F4", fontcolor="#202124"];
Results [label="Quantify Reduction\nin TDP-43 Pathology", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Patient_Samples -> Exosome_Isolation [color="#5F6368", fontcolor="#202124"];
Exosome_Isolation -> NDE_Treatment [color="#5F6368", fontcolor="#202124"];
Cell_Culture -> NDE_Treatment [color="#5F6368", fontcolor="#202124"];
NDE_Treatment -> Analysis [color="#5F6368", fontcolor="#202124"];
Analysis -> Results [color="#5F6368", fontcolor="#202124"];
}
Caption: Workflow for the preclinical TDP-43 aggregation assay.
Conclusion and Future Directions
Bradyl (oral fasudil) has demonstrated a compelling therapeutic potential for the treatment of ALS. Its mechanism of action as a ROCK inhibitor targets fundamental pathological processes in the disease, including neuronal cell death and neuroinflammation. The significant reduction in the key biomarker NfL and the promising trends in clinical outcomes from the Phase 2a REAL study provide a strong rationale for its continued development.[5][6][11] Furthermore, the preclinical findings on the reduction of TDP-43 pathology suggest a novel disease-modifying effect.[1][12]
Future research will focus on the results from the higher-dose cohort of the REAL study, which are anticipated in mid-2025.[1][7] These data will be crucial for designing a larger, pivotal trial to definitively establish the efficacy and safety of Bradyl in a broader ALS population. Further elucidation of the precise molecular mechanisms by which Bradyl modulates the contents of neuronal exosomes to reduce the spread of TDP-43 will also be a key area of investigation.[1] The cumulative evidence to date positions Bradyl as a significant and promising therapeutic agent in the fight against ALS.
References